5-Iodobenzenesulfonyl fluoride

Hydrolytic stability Sulfonyl fluoride reactivity Substituent effects

Researchers requiring orthogonal bifunctional handles for click chemistry often face limited availability of stable, regioisomerically pure sulfonyl fluorides. 5-Iodobenzenesulfonyl fluoride (CAS 349-52-0) solves this by pairing a SuFEx-ready -SO₂F warhead with a meta-iodo substituent that remains intact for downstream Pd-catalyzed coupling. - Orthogonal Reactivity: The sulfonyl fluoride enables stable S-O, S-N, or S-C bond formation under mild conditions, while the iodo group independently undergoes Suzuki, Heck, or Sonogashira reactions. - Enhanced Stability: Superior hydrolytic stability versus sulfonyl chlorides, ensuring reliable performance in aqueous biological buffers. - Crystallography & MS Tags: The iodine atom serves as an anomalous scatterer for X-ray phasing and a heavy-atom label for mass spectrometry target identification.

Molecular Formula C6H4FIO2S
Molecular Weight 286.06 g/mol
Cat. No. B13555547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodobenzenesulfonyl fluoride
Molecular FormulaC6H4FIO2S
Molecular Weight286.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)S(=O)(=O)F
InChIInChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H
InChIKeyBSGFPMDLIUGQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodobenzenesulfonyl Fluoride: Specifications and Characteristics


5-Iodobenzenesulfonyl fluoride (CAS 349-52-0, molecular formula C₆H₄FIO₂S, molecular weight 286.06 g/mol) belongs to the aryl sulfonyl fluoride class, characterized by a sulfonyl fluoride (-SO₂F) warhead directly attached to a benzene ring bearing a meta-iodo substituent . As a sulfur(VI) fluoride electrophile, it participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry and serves as a covalent probe for nucleophilic amino acid residues in chemical biology applications [1]. The compound is a solid at room temperature and is supplied at typical purities of 95% or higher for research use .

Procurement Risk of Substituting 5-Iodobenzenesulfonyl Fluoride


Substitution with non-iodinated or differently substituted aryl sulfonyl fluorides fundamentally alters both reactivity profiles and downstream functionalization potential. The meta-iodo substituent in 5-iodobenzenesulfonyl fluoride imparts unique electronic and steric properties that govern SuFEx reaction rates, protein labeling selectivity, and hydrolytic stability under aqueous biological conditions [1]. While sulfonyl fluorides as a class exhibit enhanced stability relative to their chloride counterparts (stability order: fluorides > chlorides > bromides > iodides), the specific substitution pattern critically influences the compound's utility in orthogonal synthetic strategies and covalent probe development [2]. Procurement of an alternative sulfonyl fluoride without the iodo handle sacrifices the ability to perform downstream palladium-catalyzed cross-coupling reactions, limiting molecular complexity generation and target identification workflows [3].

Evidence for Selecting 5-Iodobenzenesulfonyl Fluoride


Enhanced Hydrolysis Rate from Meta-Iodo Substitution

The presence of the iodine atom in the aromatic ring significantly accelerates hydrolysis compared to the unsubstituted parent compound. In a study of iodobenzylsulfonyl fluorides (I-BSF), the hydrolysis rate constant increased in the order: BSF < p-I-BSF < o-, m-I-BSF in 30% acetonitrile at pH 7.2, demonstrating that iodo substitution enhances aqueous reactivity in a position-dependent manner [1]. For meta-substituted analogs (structurally analogous to 5-iodobenzenesulfonyl fluoride), the hydrolysis rate constant was higher than that of the para isomer, indicating that the meta-iodo configuration confers a distinct hydrolytic profile relative to alternative regioisomers.

Hydrolytic stability Sulfonyl fluoride reactivity Substituent effects

Aqueous Stability of Sulfonyl Fluoride vs. Chloride

The sulfonyl fluoride functional group in 5-iodobenzenesulfonyl fluoride exhibits markedly enhanced hydrolytic stability compared to its sulfonyl chloride analog. Sulfonyl halides follow a stability order of fluorides > chlorides > bromides > iodides [1]. This class-level differential is operationally significant: whereas benzenesulfonyl chloride readily decomposes under aqueous conditions and during plasma polymerization, benzenesulfonyl fluoride remains intact, enabling its use in SuFEx click chemistry and biological labeling applications that would be incompatible with sulfonyl chlorides [2].

Sulfonyl fluoride stability Hydrolysis resistance Covalent probe development

C–I Bond Integrity for Downstream Cross-Coupling

The iodo substituent in 5-iodobenzenesulfonyl fluoride remains intact during SuFEx reactions, providing a latent handle for subsequent palladium-catalyzed cross-coupling transformations [1]. This orthogonal reactivity is not available with non-halogenated sulfonyl fluorides such as benzenesulfonyl fluoride. Studies on (poly)halobenzenesulfonyl chlorides demonstrate that C–Br and C–I bonds survive Pd-catalyzed desulfitative arylation conditions, allowing iterative molecular construction without cleavage of the halogen handle [2]. The meta-iodo positioning in 5-iodobenzenesulfonyl fluoride further offers distinct steric and electronic profiles for subsequent coupling reactions compared to ortho- or para-substituted isomers.

SuFEx click chemistry Cross-coupling handle Molecular diversification

Protein Labeling Selectivity vs. Fluorosulfate Warheads

Aryl sulfonyl fluorides such as 5-iodobenzenesulfonyl fluoride exhibit a fundamentally different protein labeling profile compared to aryl fluorosulfates. Under identical conditions (1 μM HSA, 300 μM probe, 24 h), benzenesulfonyl fluoride labeled human serum albumin with multiple copies, whereas benzene fluorosulfate showed negligible reactivity [1]. Additionally, para- and meta-carboxyl benzene fluorosulfates remained stable to hydrolysis over 24 h at pH 7.5, while the corresponding sulfonyl fluorides underwent measurable hydrolysis [1]. These differences establish sulfonyl fluorides as more reactive electrophiles suitable for capturing context-dependent nucleophilic residues in functional protein sites.

Activity-based protein profiling Covalent probe Chemoproteomics

Regioisomeric Differentiation from Para-Iodo Analogs

The meta-iodo substitution in 5-iodobenzenesulfonyl fluoride confers distinct steric and electronic properties compared to the more common para-iodo isomer (4-iodobenzenesulfonyl fluoride). In studies of isomeric iodobenzylsulfonyl fluorides with trypsin, the ortho-isomer exhibited the smallest inhibition rate constant due to steric hindrance, while meta- and para-substitution facilitated enzyme inhibition to different extents [1]. This regioisomeric variation in biological activity underscores that 5-iodobenzenesulfonyl fluoride cannot be interchanged with 4-iodobenzenesulfonyl fluoride without altering target engagement and potency outcomes.

Regioisomer selectivity Steric effects Enzyme inhibition

Electrochemical Potential Shift vs. Sulfonyl Chlorides

Arylsulfonyl fluorides and chlorides exhibit dramatically different half-wave potentials, with the fluoride being more than 1000 mV more negative than the corresponding chloride [1]. This substantial electrochemical gap reflects the stronger S–F bond and reduced electrophilicity of sulfonyl fluorides relative to chlorides. Critically, the influence of para-substituents on half-wave potential is small for chlorides but large for fluorides, indicating that substituent effects—including the iodo group in 5-iodobenzenesulfonyl fluoride—exert greater electronic modulation on the sulfonyl fluoride warhead than on the chloride analog [1].

Electrochemical reactivity Reduction potential Sulfonyl halide comparison

Application Scenarios for 5-Iodobenzenesulfonyl Fluoride


SuFEx Click Chemistry with Cross-Coupling Handle

In sulfur(VI) fluoride exchange (SuFEx) reactions requiring subsequent molecular diversification, 5-iodobenzenesulfonyl fluoride serves as an ideal bifunctional building block. The sulfonyl fluoride warhead participates in reliable S–O, S–N, or S–C bond-forming SuFEx linkages while the meta-iodo substituent remains intact for downstream Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This orthogonal reactivity enables iterative library synthesis and bioconjugation strategies that are not achievable with non-halogenated sulfonyl fluorides [1].

Activity-Based Protein Profiling and Probe Development

5-Iodobenzenesulfonyl fluoride is indicated for chemoproteomic workflows requiring covalent modification of nucleophilic amino acid residues (serine, lysine, tyrosine, threonine, histidine). The sulfonyl fluoride warhead provides the requisite electrophilicity for robust protein labeling that aryl fluorosulfates lack, while the iodo substituent enables heavy-atom derivatization for crystallographic studies or isotopic labeling for mass spectrometry-based target identification [1][2].

Synthesis of Meta-Iodo Sulfonamides and Sulfonate Esters

Under mildly basic conditions (e.g., Cs₂CO₃), 5-iodobenzenesulfonyl fluoride undergoes nucleophilic displacement with amines or alcohols to yield the corresponding meta-iodo-substituted sulfonamides or sulfonate esters in good yields. This application leverages the compound's stability relative to sulfonyl chlorides while providing a regioisomerically defined iodo handle for subsequent functionalization [1].

Heavy-Atom Derivatization for Protein Crystallography

The iodine atom in 5-iodobenzenesulfonyl fluoride serves as an effective anomalous scatterer for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in macromolecular crystallography. The compound's covalent sulfonyl fluoride warhead enables site-specific labeling of nucleophilic active-site residues (e.g., serine proteases), facilitating the preparation of heavy-atom derivatives for de novo phase determination [1].

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